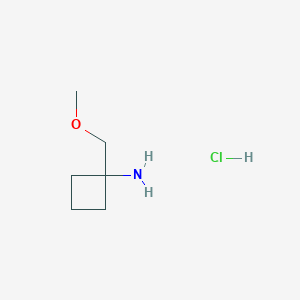

1-(Methoxymethyl)cyclobutanamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(methoxymethyl)cyclobutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-8-5-6(7)3-2-4-6;/h2-5,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLDBZWJJZAYBGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1(CCC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220039-33-7 | |

| Record name | 1-(methoxymethyl)cyclobutan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1-(Methoxymethyl)cyclobutanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physical properties of 1-(Methoxymethyl)cyclobutanamine hydrochloride, a significant building block in contemporary medicinal chemistry. Given the limited availability of specific experimental data in peer-reviewed literature for this compound, this document serves as both a repository of known information and a methodological framework for its empirical characterization. The protocols and insights presented herein are grounded in established principles of small molecule analysis and are designed to empower researchers in their drug discovery and development endeavors.

Introduction: The Significance of this compound in Drug Discovery

Cyclobutane derivatives are increasingly sought after in drug design due to their unique conformational properties, which can impart favorable metabolic stability and binding affinity. This compound, in particular, offers a versatile scaffold for the synthesis of novel therapeutic agents. The presence of the methoxymethyl group provides a handle for further functionalization, while the amine hydrochloride salt form often enhances aqueous solubility and stability, crucial attributes for viable drug candidates. A thorough understanding of its physical properties is paramount for its effective utilization in synthesis, formulation, and preclinical development.

Core Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below. It is critical to note that while some data is available from commercial suppliers, comprehensive experimental validation is lacking in the public domain.

| Property | Value | Source/Method |

| Chemical Formula | C₆H₁₄ClNO | Supplier Data[1] |

| Molecular Weight | 151.63 g/mol | Calculated |

| CAS Number | 1220039-33-7 | Supplier Data[1] |

| Appearance | White to off-white solid (Predicted) | General knowledge of amine hydrochlorides |

| Melting Point | Not explicitly reported. | - |

| Boiling Point | Not explicitly reported. | - |

| Solubility | Soluble in water (Predicted).[2] | Inferred from hydrochloride salt nature.[3] |

| pKa | Not explicitly reported. | - |

Expert Insight: The hydrochloride salt form is intentionally designed to improve the aqueous solubility of the parent amine.[3] This is a common strategy in drug development to enhance bioavailability.[3] The lack of a reported melting point suggests that this compound may not have been fully characterized in the literature, or the data resides in proprietary databases. Researchers should consider the experimental determination of this property a primary step.

Structural and Spectroscopic Characterization

Definitive structural confirmation and purity assessment are foundational to any research involving a chemical entity. The following spectroscopic techniques are indispensable for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the chemical structure of organic molecules. For this compound, both ¹H and ¹³C NMR are essential.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methoxy group protons, the methylene protons of the methoxymethyl group, and the protons of the cyclobutane ring. The integration of these signals will confirm the relative number of protons in each environment. The chemical shifts and coupling patterns will provide information about the connectivity of the atoms.

-

¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule, further confirming its structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. In the IR spectrum of this compound, characteristic absorption bands for the N-H bonds of the ammonium salt, C-H bonds, C-O ether linkage, and C-N bond are expected.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the compound.

Experimental Protocols for Physicochemical Characterization

The following section details the standard methodologies for determining the key physical properties of this compound. These protocols are designed to be self-validating and are based on authoritative standards in pharmaceutical sciences.

Determination of Melting Point

Rationale: The melting point is a crucial indicator of purity. A sharp melting range typically signifies a pure compound, while a broad range can indicate the presence of impurities.

Methodology: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated digital melting point apparatus is used.

-

Procedure: The capillary tube is placed in the apparatus, and the temperature is ramped at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.

-

Observation: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.

Sources

1-(Methoxymethyl)cyclobutanamine hydrochloride chemical structure and analysis

An In-Depth Technical Guide to the Chemical Structure and Analysis of 1-(Methoxymethyl)cyclobutanamine Hydrochloride

Introduction

In the landscape of modern drug discovery and development, novel molecular scaffolds are the currency of innovation. Cycloalkanes, particularly strained four-membered rings like cyclobutane, offer unique three-dimensional diversity that can be pivotal for optimizing ligand-receptor interactions. This compound is one such building block, presenting a compact yet functionalized core. Its primary amine offers a versatile handle for further chemical modification, while the methoxymethyl group introduces polarity and hydrogen bond accepting capabilities, all anchored to a rigid cyclobutane chassis.

This technical guide provides a comprehensive framework for the characterization of this compound. It is designed for researchers, medicinal chemists, and analytical scientists who require a robust understanding of this compound's structure and a validated methodology for its analysis. We will move beyond simple protocols to explain the scientific rationale behind each analytical choice, ensuring a self-validating system for identity, purity, and structural confirmation.

Section 1: Chemical Identity and Physicochemical Properties

The foundational step in working with any chemical entity is to establish its precise identity and understand its basic properties.

Chemical Structure

This compound possesses a primary amine and an ether moiety attached to a quaternary carbon of a cyclobutane ring. The hydrochloride salt form enhances its polarity and aqueous solubility.[1]

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The following table summarizes the key identifiers for this compound.

| Property | Value | Source |

| CAS Number | 1220039-33-7 | [2] |

| Molecular Formula | C₆H₁₄ClNO | [2] |

| Molecular Weight | 151.63 g/mol | Calculated |

| IUPAC Name | 1-(methoxymethyl)cyclobutan-1-amine;hydrochloride | [2] |

| InChI Key | InChI=1S/C6H13NO.ClH/c1-8-5-6(7)3-2-4-6;/h2-5,7H2,1H3;1H | [2] |

As an amine salt, the compound is expected to be a crystalline solid at room temperature with high polarity, lending it solubility in polar solvents like water, methanol, and DMSO, while having limited solubility in nonpolar organic solvents such as hexanes or diethyl ether.

Section 2: Synthesis and Purification Workflow

While this compound is commercially available, understanding its synthesis is crucial for impurity profiling and process development. A plausible synthetic route involves the formation of the free amine followed by salt formation.

Caption: Proposed high-level synthetic workflow.

Synthesis Protocol (General Principle)

The synthesis of the free amine can be approached through various established organic chemistry transformations. One potential route starts from cyclobutanone. The final step is the conversion to the hydrochloride salt, which aids in purification and improves handling and stability.

-

Amine Formation: A plausible route involves the formation of a suitable precursor, such as 1-cyanocyclobutanamine, from cyclobutanone.

-

Side Chain Introduction: The methoxymethyl group can be introduced via nucleophilic addition to the nitrile or a related functional group.

-

Salt Formation: The resulting free amine, 1-(methoxymethyl)cyclobutanamine, is dissolved in a suitable solvent like diethyl ether or isopropanol.

-

Acidification: A solution of hydrochloric acid (e.g., 2M in diethyl ether) is added dropwise with stirring. The hydrochloride salt, being insoluble in the nonpolar solvent, precipitates out of the solution.[3]

-

Isolation: The precipitate is collected by vacuum filtration, washed with cold solvent (e.g., diethyl ether) to remove any non-polar impurities, and dried under vacuum.

Purification Protocol: Recrystallization

Recrystallization is the gold standard for purifying solid crystalline compounds like amine hydrochlorides.

-

Solvent Selection: Choose a solvent system in which the compound is soluble at high temperatures but poorly soluble at low temperatures (e.g., isopropanol/ether or ethanol/ethyl acetate).

-

Dissolution: Dissolve the crude salt in a minimal amount of the hot solvent system.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the pure crystals by vacuum filtration and dry them thoroughly. This process effectively removes soluble impurities.

Section 3: Structural Elucidation and Spectroscopic Analysis

A combination of spectroscopic techniques is required to unambiguously confirm the structure of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

Expert Rationale: The choice of solvent is critical for amine salts. Deuterated chloroform (CDCl₃) can be problematic due to poor solubility. Deuterated methanol (CD₃OD) will cause the acidic -NH₃⁺ protons to exchange with deuterium, leading to their signal disappearing. Therefore, DMSO-d₆ is the preferred solvent as it readily dissolves the salt and allows for the observation of all protons.[4]

3.1.1 ¹H NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of DMSO-d₆.

-

Data Acquisition: Record the spectrum on a 400 MHz or higher spectrometer.

-

Analysis: Integrate all signals and determine chemical shifts (referenced to residual DMSO at δ ~2.50 ppm) and coupling constants.

Expected ¹H NMR Data (in DMSO-d₆)

| Protons | Multiplicity | Approx. Chemical Shift (δ, ppm) | Rationale |

|---|---|---|---|

| -NH₃⁺ | Broad singlet | 8.0 - 9.0 | Deshielded, acidic protons of the ammonium group. Broadness due to quadrupolar relaxation and potential exchange. |

| -CH₂- (ring) | Multiplet | 1.8 - 2.4 | Protons of the cyclobutane ring, exhibiting complex splitting due to coupling with each other.[5] |

| -CH₂-O- | Singlet | ~3.5 | Methylene protons adjacent to the ether oxygen. Appears as a singlet as there are no adjacent protons. |

| -O-CH₃ | Singlet | ~3.3 | Methyl protons of the methoxy group. |

3.1.2 ¹³C NMR Spectroscopy Protocol

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Data Acquisition: Record a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.

-

Analysis: Determine chemical shifts (referenced to DMSO-d₆ at δ ~39.5 ppm).

Expected ¹³C NMR Data (in DMSO-d₆)

| Carbon | Approx. Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C-NH₃⁺ (quaternary) | 60 - 70 | Quaternary carbon attached to the electron-withdrawing nitrogen atom. |

| -CH₂-O- | 70 - 80 | Carbon atom of the methylene bridge, shifted downfield by the adjacent oxygen. |

| -O-CH₃ | 55 - 65 | Carbon of the methoxy group. |

| -CH₂- (ring) | 25 - 40 | Carbons of the cyclobutane ring. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides definitive evidence for the presence of key functional groups, particularly the primary ammonium salt.

-

Expert Rationale: For amine salts, the most informative region is 2200-3200 cm⁻¹. Primary amine hydrochlorides exhibit a very broad and strong absorption envelope in this region due to the N-H stretching vibrations of the -NH₃⁺ group. This feature is often so dominant that it can obscure the C-H stretching bands.[1] This broadness is a direct result of strong intermolecular hydrogen bonding in the solid state.

3.2.1 FT-IR Protocol (Attenuated Total Reflectance - ATR)

-

Sample Preparation: Place a small amount of the dry, solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands.

Expected FT-IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Appearance | Rationale |

|---|---|---|---|

| N-H⁺ Stretch | 3200 - 2800 | Very Broad, Strong | Characteristic of a primary ammonium salt.[1] |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium, Sharp | Often appear as small peaks superimposed on the broad N-H⁺ stretch.[1] |

| N-H⁺ Bend | 1600 - 1500 | Medium, Broad | Asymmetric and symmetric bending vibrations of the -NH₃⁺ group. |

| C-O Stretch (Ether) | 1150 - 1085 | Strong | Characteristic C-O-C stretch of the ether linkage. |

Mass Spectrometry (MS)

MS provides the molecular weight of the free amine and offers structural information through fragmentation patterns.

-

Expert Rationale: Electrospray Ionization (ESI) in positive ion mode is the ideal technique. The hydrochloride salt will readily dissociate in the ESI source, and the protonated free amine [M+H]⁺ will be detected. The mass observed will correspond to the free base (C₆H₁₃NO, MW = 115.17 g/mol ), not the salt.

3.3.1 MS Protocol (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Data Acquisition: Infuse the sample directly into the ESI source or analyze via LC-MS. Acquire data in positive ion mode.

-

Analysis: Identify the molecular ion peak [M+H]⁺. If using a high-resolution mass spectrometer (e.g., TOF or Orbitrap), the exact mass can be used to confirm the elemental composition.

Expected Mass Spectrometry Data

| Ion | Expected m/z (High Res.) | Interpretation |

|---|---|---|

| [M+H]⁺ | 116.1070 | Protonated molecular ion of the free amine (C₆H₁₄NO⁺). Confirms molecular weight. |

| [M-CH₂O]+ | 86.0964 | A likely fragment resulting from the loss of formaldehyde. |

| [M-CH₂OCH₃]+ | 70.0808 | A key fragment from the loss of the methoxymethyl group, leaving a cyclobutylaminium ion. |

Section 4: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is the definitive technique for quantifying the purity of the compound and identifying any related impurities.

-

Expert Rationale: The target molecule lacks a significant UV chromophore, making standard UV detection challenging and insensitive. Therefore, a universal detection method such as Charged Aerosol Detection (CAD), Evaporative Light Scattering Detection (ELSD), or Mass Spectrometry (MS) is required for accurate quantification. Reversed-phase chromatography on a C18 column is a suitable starting point, as it effectively separates compounds based on polarity.[6]

Caption: Standard analytical workflow for HPLC purity assessment.

HPLC Protocol

This protocol provides a robust starting point for method development.

-

Instrumentation: An HPLC or UHPLC system equipped with a C18 reversed-phase column and a CAD or mass spectrometer detector.

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water

-

B: 0.1% Formic Acid in Acetonitrile

-

Rationale: Formic acid acts as an ion-pairing agent, improving the peak shape of the amine on the silica-based column.

-

-

Chromatographic Conditions:

-

Column: C18, 2.7-5 µm particle size, e.g., 4.6 x 150 mm

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 5 µL

-

Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

-

-

Sample Preparation: Prepare the sample at a concentration of approximately 1 mg/mL in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Data Analysis: Purity is calculated using area percent normalization, assuming all impurities have a similar response factor in the universal detector.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Conclusion

The comprehensive analysis of this compound requires a multi-technique, scientifically-grounded approach. NMR spectroscopy serves to confirm the carbon-hydrogen framework, FT-IR provides unequivocal evidence of the primary ammonium salt functional group, and high-resolution mass spectrometry validates the molecular formula. Finally, a well-developed HPLC method using a universal detector like CAD or MS is essential for accurate purity assessment. By following the detailed protocols and understanding the rationale outlined in this guide, researchers and drug development professionals can confidently verify the identity, structure, and purity of this valuable chemical building block, ensuring the integrity of their subsequent scientific endeavors.

References

-

Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

-

Liu, X., et al. (2002). A new sensitive HPLC assay for methoxyamine and its analogs. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Heacock, R. A., & Forrest, J. E. (1973). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Journal of the Chemical Society, Perkin Transactions 2. [Link]

- Google Patents. (n.d.). CN105330564A - Preparation method of methoxamine hydrochloride. Google Patents.

- Google Patents. (n.d.). CN101357895B - Method for synthesizing methoxamine hydrochloride. Google Patents.

-

Zucolotto, V., et al. (2017). Synthesis of methoxetamine, its metabolites and deuterium labelled analog as analytical standards and their HPLC and chiral separation. RSC Advances. [Link]

-

Reddit. (2023). 1H-NMR of Cyclopropylamine HCl salt. r/OrganicChemistry. [Link]

-

Grodner, J., et al. (2022). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. Molecules. [Link]

-

Sznitowska, M., et al. (1996). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Acta Poloniae Pharmaceutica. [Link]

-

Pawłowski, W., & Zochowska, J. (1996). HPLC-RP method for the separation and determination of cyclizine hydrochloride, caffeine and ergotamine tartrate. Acta Poloniae Pharmaceutica. [Link]

Sources

Navigating New Frontiers in Drug Discovery: A Technical Guide to 1-(Methoxymethyl)cyclobutanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Sp³-Rich Scaffolds in Modern Medicinal Chemistry

In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and metabolic stability, the focus of medicinal chemistry has progressively shifted from flat, aromatic structures towards three-dimensional, sp³-rich molecular architectures. These complex scaffolds offer superior navigation of biological space, enabling more precise interactions with protein targets and often leading to improved pharmacological profiles. Within this paradigm, strained carbocycles, particularly cyclobutane derivatives, have emerged as powerful tools for molecular design.[1]

This guide provides a comprehensive technical overview of 1-(Methoxymethyl)cyclobutanamine hydrochloride (CAS Number: 1220039-33-7) , a versatile building block that embodies the principles of sp³-rich design. While extensive public data on this specific molecule is limited, this document, written from the perspective of a Senior Application Scientist, aims to consolidate available information and provide expert-guided, actionable insights into its synthesis, characterization, and potential applications. We will explore the inherent value of the cyclobutane motif and offer robust, albeit generalized, protocols to empower researchers in leveraging this compound for their drug discovery programs.

Chemical Identity and Physicochemical Properties

A thorough understanding of a building block's fundamental properties is the bedrock of its effective application.

| Property | Value | Source |

| CAS Number | 1220039-33-7 | [2] |

| Molecular Formula | C₆H₁₄ClNO | [2] |

| Molecular Weight | 151.63 g/mol | [2] |

| IUPAC Name | 1-(methoxymethyl)cyclobutan-1-amine hydrochloride | [2] |

| Synonyms | 1-(Methoxymethyl)cyclobutanamine HCl, [1-(methoxymethyl)cyclobutyl]amine hydrochloride | [3] |

| Purity (typical) | ≥95% | [2] |

| Storage | Room temperature | [3] |

The Cyclobutane Advantage: Rationale for a Privileged Scaffold

The incorporation of a cyclobutane ring into a drug candidate is a deliberate design choice, not a trivial substitution. The unique conformational and electronic properties of this strained ring system can confer several advantages:

-

Metabolic Stability: The cyclobutane core is generally resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes, which can extend the half-life of a drug.

-

Three-Dimensionality: The puckered nature of the cyclobutane ring allows for the precise projection of substituents into three-dimensional space, facilitating optimal interactions with target binding pockets. This is a significant advantage over flat aromatic rings.

-

Novel Chemical Space: The use of cyclobutane-containing building blocks allows for the exploration of novel chemical space, potentially leading to the discovery of compounds with new biological activities and intellectual property.

-

Conformational Restriction: The rigidity of the cyclobutane ring can lock a molecule into a bioactive conformation, reducing the entropic penalty of binding to a target and potentially increasing potency.

Proposed Synthetic Pathway and Experimental Protocol

Workflow for the Synthesis of this compound

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Disclaimer: This protocol is illustrative and based on general procedures for similar transformations. It has not been optimized for this specific substrate and should be adapted and validated by the end-user.

Step 1: Synthesis of 1-(Methoxymethyl)cyclobutanol

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).

-

Add anhydrous tetrahydrofuran (THF) to cover the magnesium.

-

Add a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of methoxymethyl chloride (1.1 eq) in anhydrous THF via the dropping funnel to prepare the Grignard reagent, maintaining a gentle reflux.

-

After the magnesium has been consumed, cool the reaction mixture to 0 °C in an ice bath.

-

Add a solution of cyclobutanone (1.0 eq) in anhydrous THF dropwise, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(methoxymethyl)cyclobutanol.

Step 2: Synthesis of 1-(Methoxymethyl)cyclobutanamine

-

Dissolve the crude 1-(methoxymethyl)cyclobutanol (1.0 eq) in methanol.

-

Add ammonium acetate (10 eq) and aqueous ammonia (25% solution, 5 eq).

-

Add sodium cyanoborohydride (1.5 eq) portion-wise at 0 °C.

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC or GC-MS.

-

Concentrate the reaction mixture under reduced pressure.

-

Add water and basify to pH > 12 with 2M NaOH.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 3: Formation of the Hydrochloride Salt

-

Dissolve the crude 1-(methoxymethyl)cyclobutanamine in a minimal amount of diethyl ether.

-

Slowly add a 2M solution of HCl in diethyl ether with stirring.

-

The hydrochloride salt should precipitate out of solution.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Analytical Characterization: A Framework for Quality Control

Ensuring the identity, purity, and stability of a building block is critical for its successful use in multi-step syntheses. The following analytical methods provide a framework for the quality control of this compound.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for assessing the purity of this polar amine.

Proposed HPLC Method:

| Parameter | Condition | Rationale |

| Column | C18, 2.1 x 50 mm, 1.8 µm | Standard for polar analytes, offering good resolution. |

| Mobile Phase A | 0.1% Formic acid in Water | Provides a proton source for good peak shape. |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile | Standard organic eluent. |

| Gradient | 5% to 95% B over 5 minutes | A standard screening gradient. |

| Flow Rate | 0.4 mL/min | Appropriate for the column dimensions. |

| Detection | UV at 210 nm | Amine end-group absorption. |

| Injection Volume | 2 µL |

This method is a starting point and may require optimization for resolution of specific impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for confirming the structure of the compound.

Predicted ¹H NMR Signals (in D₂O):

-

~3.5 ppm (s, 2H): -CH₂-O-

-

~3.4 ppm (s, 3H): -O-CH₃

-

~2.0-2.4 ppm (m, 4H): Cyclobutane -CH₂- groups

-

~1.8-2.0 ppm (m, 2H): Cyclobutane -CH₂- group

Note: The amine protons (-NH₃⁺) may be broad and exchange with D₂O. Chemical shifts are estimations and should be confirmed experimentally.

Workflow for Analytical Characterization

Caption: General workflow for the analytical characterization of the title compound.

Applications in Drug Discovery: A Building Block Approach

This compound is not an active pharmaceutical ingredient itself, but rather a valuable starting material for the synthesis of more complex molecules. The primary amine provides a versatile handle for a wide range of chemical transformations, including:

-

Amide bond formation: Coupling with carboxylic acids to form amides, a common linkage in drug molecules.

-

Reductive amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.

-

Urea and thiourea formation: Reaction with isocyanates or isothiocyanates.

-

Sulfonamide formation: Reaction with sulfonyl chlorides.

The methoxymethyl group can also influence the physicochemical properties of the final compound, potentially improving solubility or acting as a hydrogen bond acceptor.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from the closely related cyclobutylamine hydrochloride can provide guidance.[6]

-

Hazard Class: Likely to be classified as harmful if swallowed, causing skin irritation, and causing serious eye irritation.[6]

-

Handling: Use in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid creating dust.

-

Storage: Store in a tightly sealed container in a dry, cool place.

It is imperative to obtain and consult the specific SDS from the supplier before handling this compound.

Conclusion

This compound is a promising building block for medicinal chemists seeking to incorporate sp³-rich, three-dimensional scaffolds into their drug discovery programs. While detailed public information on this specific compound is sparse, this guide provides a framework for its synthesis, characterization, and potential applications based on established chemical principles and data from analogous compounds. By leveraging the unique properties of the cyclobutane motif, researchers can continue to push the boundaries of molecular design and develop the next generation of innovative therapeutics.

References

-

PubChem. 1-Cyclobutylmethanamine hydrochloride. National Center for Biotechnology Information. [Link]

- Google Patents. A kind of synthetic method of methoxylamine hydrochloride. CN115490611A.

-

PubMed. A new sensitive HPLC assay for methoxyamine and its analogs. [Link]

- Google Patents. Preparation method of 4,5-dimethoxy-1-(methyl amino-methyl)-benzo-cyclobutane. CN102408346B.

-

Quick Company. Preparation Of Nalbuphine Hydrochloride. [Link]

-

Patsnap. Method for synthesizing tramadol hydrochloride. [Link]

-

Shimadzu. LCMS Method A. [Link]

- Google Patents. One-pot preparation of cyclobenzaprine hydrochloride. WO2012098563A2.

Sources

- 1. WO2012098563A2 - One-pot preparation of cyclobenzaprine hydrochloride - Google Patents [patents.google.com]

- 2. cas 1220039-33-7|| where to buy 1-Methoxymethyl-cyclobutylamine hydrochloride [english.chemenu.com]

- 3. labsolu.ca [labsolu.ca]

- 4. CN102408346B - Preparation method of 4,5-dimethoxy-1-(methyl amino-methyl)-benzo-cyclobutane - Google Patents [patents.google.com]

- 5. Method for synthesizing tramadol hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 6. 1-Cyclobutylmethanamine hydrochloride | C5H12ClN | CID 21707944 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unveiling the Pharmacological Profile of 1-(Methoxymethyl)cyclobutanamine hydrochloride: A Technical Guide for Preclinical Characterization

Abstract

1-(Methoxymethyl)cyclobutanamine hydrochloride is a novel chemical entity with a currently uncharacterized mechanism of action. The presence of the cyclobutane ring suggests potential for increased metabolic stability and constrained conformational flexibility, features often sought in modern drug discovery to enhance pharmacological properties. This technical guide outlines a comprehensive, multi-stage experimental framework designed to systematically elucidate the pharmacological profile of this compound. Addressed to researchers in drug development, this document provides a strategic workflow, from initial computational predictions to in vivo assessments, complete with detailed experimental protocols and data interpretation strategies. Our objective is to furnish a self-validating system for the characterization of novel compounds where no prior biological data exists.

Introduction: The Rationale for a Structured Approach

The journey of a novel chemical entity from the bench to potential clinical application is fraught with challenges, the foremost of which is the elucidation of its biological mechanism of action. In the case of this compound, the absence of published data necessitates a ground-up, systematic approach to pharmacological characterization. This guide is structured to de-risk the research process by proposing a logical sequence of investigations, beginning with broad, cost-effective in silico and in vitro screening methods, and progressing to more resource-intensive, specific assays and in vivo models. The causality behind this experimental hierarchy is to gather a foundational dataset that informs each subsequent, more focused stage of the investigation.

Stage 1: In Silico and Physicochemical Profiling

The initial phase of characterization focuses on computational and basic laboratory assessments to predict the compound's properties and potential biological targets. This proactive approach allows for early hypothesis generation and informs the design of subsequent wet-lab experiments.

Physicochemical Characterization

A thorough understanding of the compound's physicochemical properties is critical for interpreting biological data and for future formulation development.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Method/Software | Significance |

| Molecular Weight | 151.64 g/mol | - | Adherence to Lipinski's Rule of Five |

| logP | 1.2 - 1.8 | Molinspiration, ACD/Percepta[1][2] | Predicts lipophilicity and membrane permeability |

| Aqueous Solubility | Moderate to High | ACD/Percepta[1] | Influences bioavailability and formulation |

| pKa | 8.5 - 9.5 (amine) | ACD/Percepta[1] | Determines ionization state at physiological pH |

| Polar Surface Area | ~38 Ų | Molinspiration[2] | Predicts blood-brain barrier penetration |

In Silico Target Prediction

Computational methods can screen the structure of this compound against databases of known pharmacophores and protein structures to predict potential biological targets.[3][4][5]

Experimental Protocol: Ligand-Based and Structure-Based Virtual Screening

-

Ligand-Based Screening:

-

Generate a 2D and 3D representation of this compound.

-

Utilize chemical similarity search algorithms (e.g., Tanimoto coefficient) to compare the compound against databases of molecules with known biological activities (e.g., ChEMBL, PubChem).

-

Analyze the top hits to identify common biological targets, which can be prioritized for in vitro screening.

-

-

Structure-Based Screening (Reverse Docking):

-

Prepare the 3D structure of the compound for docking simulations.

-

Select a panel of potential biological targets (receptors, enzymes, ion channels) based on the structural features of the compound (e.g., the cyclobutylamine moiety is common in CNS-acting drugs).

-

Perform docking simulations of the compound into the binding sites of the selected targets using software like AutoDock or Schrödinger Suite.[6]

-

Analyze the docking scores and binding poses to predict the likelihood of interaction and prioritize targets for experimental validation.

-

Caption: In Silico Profiling Workflow.

Stage 2: In Vitro Primary and Secondary Pharmacology

This stage involves broad screening against a panel of common biological targets to identify primary interactions and potential off-target effects.

Broad Target Screening (Safety Pharmacology)

A broad panel of in vitro safety pharmacology assays is essential to identify potential liabilities early in the drug discovery process.[7][8][9][10][11]

Experimental Protocol: In Vitro Safety Pharmacology Profiling

-

Assay Panel Selection: Select a diverse panel of receptors, ion channels, and enzymes known to be associated with adverse drug reactions. A typical panel would include targets such as hERG, various GPCRs, and key metabolic enzymes.

-

Binding Assays: Perform competitive radioligand binding assays to determine if the compound displaces known ligands from their targets.[12][13][14][15]

-

Enzyme Inhibition Assays: Screen the compound against a panel of key enzymes (e.g., cytochrome P450 isoforms) to assess potential for drug-drug interactions.

-

Functional Assays: For any initial "hits" from binding assays, perform functional assays to determine if the compound acts as an agonist, antagonist, or allosteric modulator.

Focused Target Validation and Mechanism of Action Elucidation

Based on the results of the in silico and primary screening, this phase focuses on validating the hypothesized primary target(s) and elucidating the mechanism of action. Given the structural similarities of cyclobutanamines to certain CNS-active compounds, we will use a hypothetical scenario where the initial screening suggests activity at a G-protein coupled receptor (GPCR).

3.2.1. Radioligand Binding Assays

Radioligand binding assays are used to quantify the affinity of the compound for its target receptor.[12][13][14][15][16]

Experimental Protocol: Saturation and Competition Radioligand Binding Assays

-

Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the target GPCR.

-

Saturation Binding: To determine the density of receptors (Bmax) and the dissociation constant (Kd) of the radioligand, incubate the membranes with increasing concentrations of a suitable radioligand.

-

Competition Binding: Incubate the membranes with a fixed concentration of the radioligand and increasing concentrations of this compound.

-

Data Analysis: Measure the amount of bound radioligand and calculate the IC50 (concentration of the compound that inhibits 50% of specific radioligand binding). Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation.

Table 2: Hypothetical Radioligand Binding Data

| Parameter | Value | Interpretation |

| IC50 | 150 nM | Potent displacement of the radioligand |

| Ki | 75 nM | High affinity for the target receptor |

3.2.2. Functional Assays

Functional assays are crucial to determine the efficacy of the compound at the target receptor. Common functional assays for GPCRs include GTPγS binding, cAMP accumulation, and calcium flux assays.[17][18][19][20][21][22][23][24][25][26][27][28][29][30][31][32][33][34][35][36]

Experimental Protocol: GTPγS Binding Assay

-

Assay Principle: This assay measures the activation of G-proteins upon agonist binding to a GPCR. An agonist will stimulate the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit.

-

Procedure:

-

Incubate cell membranes expressing the target GPCR with increasing concentrations of this compound in the presence of [35S]GTPγS and GDP.

-

Separate bound from free [35S]GTPγS by filtration.

-

Quantify the amount of bound [35S]GTPγS using liquid scintillation counting.

-

-

Data Analysis: Plot the amount of bound [35S]GTPγS against the compound concentration to determine the EC50 (concentration that produces 50% of the maximal response) and Emax (maximal efficacy).

Caption: GPCR Functional Assay Pathways.

Stage 3: ADME/Tox Profiling

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADME/Tox) properties is crucial for predicting the clinical viability of a compound.

Metabolic Stability

Metabolic stability assays predict how quickly a compound is metabolized by the liver, which is a key determinant of its half-life in the body.[37][38][39][40][41]

Experimental Protocol: Microsomal Stability Assay

-

Incubation: Incubate this compound with liver microsomes (human and other species) and NADPH (a cofactor for cytochrome P450 enzymes).

-

Time Points: Remove aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Analysis: Quench the reaction and analyze the concentration of the remaining parent compound using LC-MS/MS.

-

Data Analysis: Plot the natural log of the percent of remaining compound versus time to determine the in vitro half-life (t½) and calculate the intrinsic clearance.

Table 3: Hypothetical Metabolic Stability Data

| Species | In Vitro t½ (min) | Intrinsic Clearance (µL/min/mg protein) |

| Human | > 60 | Low |

| Rat | 45 | Moderate |

| Dog | > 60 | Low |

Stage 4: In Vivo Pharmacodynamic and Behavioral Assessment

Based on the in vitro profile, in vivo studies are designed to assess the compound's effects in a living organism. If the in vitro data suggests a CNS target, appropriate behavioral models would be selected.[42][43][44][45]

Experimental Protocol: Elevated Plus Maze (for anxiolytic activity)

-

Animal Model: Use a validated rodent model (e.g., C57BL/6 mice).

-

Dosing: Administer this compound at various doses via an appropriate route (e.g., intraperitoneal or oral).

-

Behavioral Testing: Place the animals on an elevated plus maze, which consists of two open arms and two closed arms.

-

Data Collection: Record the time spent in the open arms and the number of entries into the open and closed arms.

-

Data Analysis: An increase in the time spent in the open arms is indicative of an anxiolytic-like effect.

Conclusion and Future Directions

This technical guide provides a systematic and logical framework for the initial pharmacological characterization of this compound, a novel compound with no existing biological data. By following this staged approach, researchers can efficiently generate a comprehensive preclinical data package, including physicochemical properties, potential biological targets, mechanism of action, and preliminary in vivo efficacy. The self-validating nature of this workflow, where the results of each stage inform the design of the next, ensures a resource-efficient and scientifically rigorous investigation. The data generated through these studies will be critical in determining the therapeutic potential of this compound and will guide future research and development efforts.

References

-

Assay Guidance Manual. (2012). GTPγS Binding Assays. National Center for Biotechnology Information. Retrieved from [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). In silico methods for drug-target interaction prediction. PubMed Central. Retrieved from [Link]

-

ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. Retrieved from [Link]

-

Charles River Laboratories. (n.d.). In Vitro Safety Pharmacology Assays. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). New experimental models of the blood-brain barrier for CNS drug discovery. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Evaluating functional ligand-GPCR interactions in cell-based assays. PubMed Central. Retrieved from [Link]

-

Molinspiration Cheminformatics. (n.d.). Retrieved from [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

-

Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Retrieved from [Link]

-

Pharmaron. (n.d.). CNS Disease Models For Preclinical Research Services. Retrieved from [Link]

-

protocols.io. (2019). Fluo-8 Calcium Flux Assay. Retrieved from [Link]

-

Creative Biolabs. (n.d.). In Silico Target Prediction. Retrieved from [Link]

-

ResearchGate. (2003). The [35S]GTPγS binding assay: Approaches and applications in pharmacology. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. PubMed Central. Retrieved from [Link]

-

MDPI. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. Retrieved from [Link]

-

European Pharmaceutical Review. (2006). In vitro safety pharmacology profiling. Retrieved from [Link]

-

CD ComputaBio. (n.d.). Physicochemical Prediction. Retrieved from [Link]

-

Medicilon. (n.d.). CNS Pharmacology Models. Retrieved from [Link]

-

Molecular Devices. (n.d.). FLIPR Calcium 4 Assay Kit Guide. Retrieved from [Link]

-

PubMed. (1995). Radioligand binding methods: practical guide and tips. Retrieved from [Link]

-

PubMed. (2005). Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development. Retrieved from [Link]

-

ResearchGate. (2019). Software for the prediction of physicochemical properties. Retrieved from [Link]

-

JoVE. (2022). A High-throughput Calcium-flux Assay to Study NMDA-receptors. Retrieved from [Link]

-

Biophysics Reports. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Retrieved from [Link]

-

PubMed. (2012). GTPγS Binding Assays. Retrieved from [Link]

-

Oxford Academic. (2019). Computational/in silico methods in drug target and lead prediction. Retrieved from [Link]

-

protocols.io. (2025). Metabolic stability assay in human, rat, dog or mouse hepatocytes. Retrieved from [Link]

-

Bio-protocol. (n.d.). cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer). Retrieved from [Link]

-

Schrödinger. (n.d.). Physics-based Software Platform for Molecular Discovery & Design. Retrieved from [Link]

-

JoVE. (2022). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Retrieved from [Link]

-

Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from [Link]

-

Bio-protocol. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Retrieved from [Link]

-

Frontiers. (2015). Developing highER-throughput zebrafish screens for in-vivo CNS drug discovery. Retrieved from [Link]

-

Bio-protocol. (n.d.). Flow Cytometric Analysis of Calcium Influx Assay in T cells. Retrieved from [Link]

-

YouTube. (2023). in silico assays & screening for drug binding. Retrieved from [Link]

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. Molinspiration Cheminformatics [molinspiration.com]

- 3. In silico methods for drug-target interaction prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 5. academic.oup.com [academic.oup.com]

- 6. schrodinger.com [schrodinger.com]

- 7. criver.com [criver.com]

- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 10. Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. reactionbiology.com [reactionbiology.com]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. revvity.com [revvity.com]

- 16. biophysics-reports.org [biophysics-reports.org]

- 17. cAMP-Glo™ Assay Protocol [worldwide.promega.com]

- 18. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. bu.edu [bu.edu]

- 20. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Fluo-8 Calcium Flux Assay [protocols.io]

- 22. resources.revvity.com [resources.revvity.com]

- 23. resources.revvity.com [resources.revvity.com]

- 24. researchgate.net [researchgate.net]

- 25. mdpi.com [mdpi.com]

- 26. GloSensor™ cAMP Assay Protocol [worldwide.promega.com]

- 27. moleculardevices.com [moleculardevices.com]

- 28. Cell-Based GPCR Reporter Assays | Thermo Fisher Scientific - KR [thermofisher.com]

- 29. youtube.com [youtube.com]

- 30. GTPγS Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. revvity.com [revvity.com]

- 32. bio-protocol.org [bio-protocol.org]

- 33. m.youtube.com [m.youtube.com]

- 34. revvity.com [revvity.com]

- 35. bio-protocol.org [bio-protocol.org]

- 36. Cyclic AMP Assay Kit | Cell Signaling Technology [cellsignal.com]

- 37. merckmillipore.com [merckmillipore.com]

- 38. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 39. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]

- 40. protocols.io [protocols.io]

- 41. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]

- 42. pharmaron.com [pharmaron.com]

- 43. medicilon.com [medicilon.com]

- 44. wuxibiology.com [wuxibiology.com]

- 45. Frontiers | Developing highER-throughput zebrafish screens for in-vivo CNS drug discovery [frontiersin.org]

A Researcher's Guide to the Aqueous Solubility of 1-(Methoxymethyl)cyclobutanamine Hydrochloride: From First Principles to Practical Measurement

This technical guide provides a comprehensive framework for understanding and determining the aqueous solubility of 1-(methoxymethyl)cyclobutanamine hydrochloride. As direct, publicly available solubility data for this compound is limited, this document serves as a first-principles guide for researchers, scientists, and drug development professionals. It outlines the theoretical underpinnings of amine salt solubility and provides detailed, field-proven protocols for its empirical determination.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, aqueous solubility is a cornerstone of developability. For orally administered drugs, sufficient solubility in the gastrointestinal tract is a prerequisite for absorption and, consequently, therapeutic efficacy. Poor solubility can lead to low and variable bioavailability, hindering clinical success.

This compound, as a primary amine salt, is designed to leverage the protonated amine group to enhance aqueous solubility compared to its free base form. The formation of a hydrochloride salt is a common and effective strategy in pharmaceutical development to improve the dissolution and absorption characteristics of basic drug candidates. This guide will equip the researcher with the necessary knowledge to quantify this critical parameter and understand the factors that govern it.

Chemical Identity of this compound

To contextualize the subsequent discussions, the fundamental properties of the target compound are summarized below.

| Property | Value | Source |

| IUPAC Name | 1-(methoxymethyl)cyclobutan-1-amine;hydrochloride | |

| CAS Number | 1220039-33-7 | |

| Molecular Formula | C6H14ClNO | |

| Molecular Weight | 151.63 g/mol | |

| Chemical Structure | cyclobutanamine+hydrochloride) | Derived from IUPAC Name |

Theoretical Framework: The Physicochemical Drivers of Amine Salt Solubility

The solubility of an amine hydrochloride is not a single, fixed value but is influenced by a dynamic interplay of factors. A thorough understanding of these principles is essential for designing meaningful experiments and interpreting the resulting data.

The Impact of pH and pKa

The aqueous solubility of this compound is intrinsically linked to the pH of the solution. As an amine salt, it exists in equilibrium between its ionized (protonated) and non-ionized (free base) forms. The Henderson-Hasselbalch equation provides the mathematical relationship between pH, the compound's pKa (the acid dissociation constant of the conjugate acid), and the ratio of these two forms.

pH = pKa + log([Free Base]/[Protonated Salt])

The protonated, ionized form is significantly more polar and, therefore, exhibits higher aqueous solubility than the more lipophilic free base. Consequently, at pH values below the pKa, the equilibrium favors the more soluble protonated form. As the pH increases to values above the pKa, the compound deprotonates, leading to a decrease in solubility and potentially causing the free base to precipitate.

This pH-dependent solubility is a critical consideration in drug development, as the pH of the gastrointestinal tract varies from highly acidic in the stomach (pH 1.5-3.5) to near-neutral in the small intestine (pH 6.0-7.5).

Caption: pH-dependent equilibrium of an amine hydrochloride.

The Role of Crystal Lattice Energy

The solid-state properties of a compound play a crucial role in its solubility. For a solid to dissolve, energy must be supplied to overcome the forces holding the molecules together in the crystal lattice. This energy is known as the crystal lattice energy. For salts, this is a significant energy barrier that must be overcome by the favorable interactions between the ions and the solvent molecules (solvation energy). A higher crystal lattice energy generally leads to lower solubility, as more energy is required to break apart the crystal structure.

The Common Ion Effect

The solubility of this compound can also be influenced by the common ion effect. The dissolution of this salt in water produces the protonated amine cation (R-NH3+) and the chloride anion (Cl-). If the dissolution medium already contains a source of chloride ions (e.g., from sodium chloride in a buffer), Le Chatelier's principle predicts that the solubility of the amine hydrochloride will be suppressed.

Experimental Determination of Solubility: Protocols and Best Practices

Two primary types of solubility are measured in drug discovery and development: thermodynamic and kinetic solubility.

-

Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure. It represents the maximum amount of a substance that can be dissolved. The shake-flask method is the gold standard for its determination.

-

Kinetic Solubility: This measures the concentration of a compound that remains in solution after being added from a concentrated stock solution (typically in DMSO) and incubated for a shorter period. It is often used in early discovery as a higher-throughput screen to identify compounds with potential solubility liabilities.

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol is designed to ensure that a true equilibrium is reached, providing a definitive measure of thermodynamic solubility.

Objective: To determine the equilibrium solubility of this compound in a buffered aqueous solution.

Materials:

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

Additional buffers for other relevant pH values (e.g., pH 2.0, pH 5.0)

-

HPLC-grade water, acetonitrile, and methanol

-

Calibrated analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker/incubator

-

Centrifuge

-

HPLC system with a UV detector

-

Syringe filters (0.22 µm)

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials containing a known volume of the desired buffer (e.g., 1 mL of PBS, pH 7.4). "Excess" means that a visible amount of solid material remains undissolved.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker/incubator set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period to reach equilibrium. A 24-48 hour incubation is typical. Causality Note: This extended incubation time is crucial to ensure the dissolution and potential precipitation processes have reached a steady state, which is the definition of equilibrium.

-

-

Sample Processing:

-

After incubation, visually confirm that excess solid is still present in each vial.

-

Centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Carefully aspirate the supernatant, taking care not to disturb the solid pellet.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates. Trustworthiness Note: This filtration step is critical to prevent solid particles from artificially inflating the measured concentration.

-

-

Quantification by HPLC:

-

Prepare a series of calibration standards of this compound of known concentrations in the same buffer.

-

Dilute the filtered supernatant with the mobile phase to fall within the concentration range of the calibration curve.

-

Analyze the calibration standards and the diluted sample by a validated HPLC-UV method.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve and then back-calculate the original concentration of the saturated solution.

-

Caption: Workflow for thermodynamic solubility determination.

Protocol for Kinetic Solubility Assessment

This high-throughput method is suitable for early-stage screening.

Objective: To rapidly assess the kinetic solubility of this compound.

Materials:

-

10 mM stock solution of this compound in DMSO

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well plates (polypropylene for stock, clear for measurement)

-

Automated liquid handler (optional)

-

Plate shaker

-

UV-Vis plate reader

Methodology:

-

Sample Preparation:

-

Add the PBS buffer to the wells of a 96-well plate.

-

Using a liquid handler or multichannel pipette, add a small volume of the 10 mM DMSO stock solution to the buffer to achieve the desired final concentration (e.g., 2 µL of stock into 198 µL of buffer for a final concentration of 100 µM). Causality Note: Keeping the final DMSO concentration low (typically ≤1%) is essential to minimize its co-solvent effects on solubility.

-

-

Incubation:

-

Seal the plate and shake at room temperature for 1.5 to 2 hours.

-

-

Detection of Precipitation:

-

Measure the absorbance of each well at a wavelength where the compound absorbs and at a reference wavelength where it does not (to account for light scatter from any precipitate).

-

Alternatively, use nephelometry to directly measure turbidity.

-

-

Data Analysis:

-

The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering or turbidity is observed compared to the buffer blank.

-

Data Presentation and Interpretation

All solubility data should be presented in a clear and organized manner, specifying the experimental conditions under which it was obtained.

Table 1: Example Solubility Data Table for this compound

| Assay Type | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) |

| Thermodynamic | 2.0 | 25 | [Insert Data] | [Insert Data] |

| Thermodynamic | 7.4 | 25 | [Insert Data] | [Insert Data] |

| Kinetic | 7.4 | 25 | [Insert Data] | [Insert Data] |

Note: The values in this table are placeholders and must be determined experimentally.

Conclusion: A Pathway to Data-Driven Decisions

While a definitive public solubility value for this compound remains to be established, this guide provides the theoretical foundation and practical, step-by-step methodologies for its determination. By employing the protocols outlined herein, researchers can generate high-quality, reliable solubility data. This information is indispensable for making informed decisions in the drug development process, from lead optimization and formulation development to predicting in vivo performance. A thorough understanding and empirical measurement of solubility are not merely academic exercises; they are essential for advancing promising compounds toward clinical reality.

References

-

Chembase: 1-(methoxymethyl)cyclobutan-1-amine hydrochloride - [Link]

-

PubChem: 1-Cyclobutylmethanamine hydrochloride - [Link]

-

PubChem: (1R,2R)-2-Methoxycyclobutan-1-amine - [Link]

-

Oakwood Chemical: cyclobutanamine, 3-(4-methoxyphenoxy)-, hydrochloride (1:1), trans- - [Link]

-

PubChem: Methoxycyclobutane - [Link]

-

Sciencemadness.org: Solubility of organic amine salts - [Link]

-

University of Glasgow Theses Service: Amine hydrochloride salts: a problem in polyurethane synthesis - [Link]

-

Spectroscopy Online: Organic Nitrogen Compounds V: Amine Salts - [Link]

-

Reddit: Salt form of amines - [Link]

-

Quora: Why do amines dissolve in hydrochloric acid? - [Link]

-

PubChem: 1-Methylcyclobutan-1-amine hydrochloride - [Link]

-

PubChem: Cyclobutanamine, hydrochloride (1:1) - [Link]

A Comprehensive Technical Guide to the Stability and Storage of 1-(Methoxymethyl)cyclobutanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed technical overview of the stability and optimal storage conditions for 1-(Methoxymethyl)cyclobutanamine hydrochloride (CAS No: 1220039-33-7). As a key building block in contemporary drug discovery, understanding its chemical stability is paramount for ensuring the integrity of research and development activities. This document synthesizes fundamental chemical principles with actionable, field-proven methodologies for stability assessment. It covers potential degradation pathways, including hydrolysis, thermal decomposition, and photolytic degradation. Furthermore, it outlines comprehensive protocols for stability testing and provides evidence-based recommendations for long-term storage and handling to maintain compound purity and reactivity.

Introduction: The Importance of Stability in a Novel Building Block

This compound is a structurally unique primary amine featuring a cyclobutane core and a methoxymethyl ether substituent. This combination of functionalities makes it a valuable intermediate in the synthesis of complex molecular architectures for pharmaceutical and agrochemical research. The hydrochloride salt form generally enhances stability and improves handling characteristics compared to the freebase. However, the inherent reactivity of the amine and ether moieties necessitates a thorough understanding of the compound's stability profile.

The integrity of any chemical reagent is the bedrock of reproducible and reliable scientific outcomes. Degradation of a starting material, even to a small extent, can lead to the formation of impurities that may complicate reaction pathways, interfere with biological assays, or compromise the purity of the final compound. This guide is designed to provide the user with the scientific rationale and practical steps to ensure the long-term viability of this compound in a laboratory setting.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its stability.

| Property | Value | Source |

| CAS Number | 1220039-33-7 | [1][2][3] |

| Molecular Formula | C₆H₁₄ClNO | [2] |

| Molecular Weight | 151.64 g/mol | [2] |

| Appearance | (Typically a white to off-white solid) | General chemical knowledge |

| Purity | Typically >95% | [3] |

| Shelf Life | 1095 days (as per one supplier) | [1] |

| Recommended Storage | Room temperature | [1][4] |

| Hazard Classification | Irritant | [2] |

Potential Degradation Pathways: A Mechanistic Perspective

The molecular structure of this compound contains two primary functional groups susceptible to degradation: the methoxymethyl ether and the amine hydrochloride.

Hydrolytic Instability of the Methoxymethyl Ether

The methoxymethyl (MOM) ether is generally stable under neutral to basic conditions (pH 4-12) but can be susceptible to acid-catalyzed hydrolysis.[5][6] The presence of the hydrochloride salt creates a slightly acidic environment in the presence of moisture, which could potentially facilitate this degradation over time.

The proposed mechanism for acid-catalyzed hydrolysis involves protonation of the ether oxygen, followed by cleavage of the C-O bond to form a resonance-stabilized oxonium ion and methanol. The oxonium ion is then attacked by water to yield a hemiacetal, which subsequently decomposes to the corresponding alcohol and formaldehyde.[7]

Thermal Degradation of the Amine Hydrochloride

Amine hydrochlorides are generally more thermally stable than their corresponding free bases. However, at elevated temperatures, they can undergo decomposition. The thermal degradation of amines can be complex, but for a primary amine like this, it could involve dealkylation or more extensive decomposition pathways. While some studies suggest that thermal degradation of certain amines accelerates above 177°C (350°F), this is highly dependent on the specific molecular structure.[8] It is crucial to determine the specific decomposition temperature for this compound.

Photostability

Many organic molecules are susceptible to degradation upon exposure to light, particularly UV radiation. The International Council for Harmonisation (ICH) provides guidelines for photostability testing (ICH Q1B) which are the gold standard in the pharmaceutical industry.[9][10][11][12] The purpose of such testing is to evaluate the overall photosensitivity of a material for method development and to understand potential degradation pathways.[9][10] While the chromophores in this compound are not extensive, photolytic degradation cannot be ruled out without experimental validation.

Hygroscopicity and its Implications

As a salt, this compound has the potential to be hygroscopic, meaning it can absorb moisture from the atmosphere.[13][14] This is a critical consideration as the absorbed water can act as a reagent in the hydrolytic degradation of the methoxymethyl ether. Therefore, proper handling and storage to minimize moisture exposure are essential.[13]

Recommended Stability Testing Protocols

To comprehensively evaluate the stability of this compound, a systematic approach involving forced degradation studies is recommended. These studies intentionally expose the compound to harsh conditions to rapidly identify potential degradation pathways and develop stability-indicating analytical methods.

Experimental Workflow for Stability Assessment

The following diagram outlines a logical workflow for a comprehensive stability assessment program.

Caption: A systematic workflow for assessing the stability of 1-(Methoxymethyl)cyclobutanamine HCl.

Step-by-Step Methodologies

4.2.1. Development of a Stability-Indicating HPLC Method

-

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating the parent compound from all potential degradation products.

-

Protocol:

-

Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase Screening: Evaluate different mobile phase compositions, such as acetonitrile/water and methanol/water, with common buffers (e.g., phosphate, acetate) at various pH levels.

-

Gradient Elution: Develop a gradient elution method to ensure the separation of compounds with a wide range of polarities.

-

Detection: Use a UV detector, initially scanning a range (e.g., 200-400 nm) to find the optimal detection wavelength.

-

Method Validation: Validate the final method for specificity, linearity, accuracy, precision, and robustness according to standard guidelines.

-

4.2.2. Forced Degradation Studies

-

Hydrolytic Stability:

-

Prepare solutions of the compound (e.g., 1 mg/mL) in 0.1 N HCl, water, and 0.1 N NaOH.

-

Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

-

At each time point, withdraw an aliquot, neutralize if necessary, and analyze by the stability-indicating HPLC method.

-

-

Thermal Stability (Solid State):

-

Place a known quantity of the solid compound in a controlled temperature chamber (e.g., 80°C, 100°C).

-

Monitor for changes in physical appearance and analyze samples at various time points by HPLC.

-

Consider using thermogravimetric analysis (TGA) to determine the onset of thermal decomposition.

-

-

Photostability:

-

Expose the solid compound and its solution in a chemically inert, transparent container to a light source that meets ICH Q1B guidelines.[9][10] This involves a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

A dark control sample should be stored under the same conditions but protected from light.

-

Analyze the exposed and control samples by HPLC.

-

Recommended Storage and Handling

Based on the chemical nature of this compound and general best practices for hygroscopic and potentially reactive compounds, the following storage and handling procedures are recommended.

Storage Conditions

-

Temperature: While room temperature storage is suggested by some suppliers, for long-term stability and to minimize the risk of degradation, storage in a cool, dry place is advisable.[1][15] Refrigeration (2-8°C) is a prudent measure, especially after the container has been opened.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen.

-

Container: Keep the compound in a tightly sealed container.[13][15][16][17] For hygroscopic materials, using a container with a secure, airtight seal is critical.[14]

-

Desiccation: For added protection against moisture, store the primary container inside a desiccator containing a suitable desiccant like silica gel or calcium chloride.[14][18][19]

The following diagram illustrates the decision-making process for appropriate storage.

Caption: Decision tree for the optimal storage of 1-(Methoxymethyl)cyclobutanamine HCl.

Handling Procedures

-

Minimize Exposure: When handling, minimize the time the container is open to the atmosphere to prevent moisture uptake.[13]

-

Inert Atmosphere: For weighing and dispensing, especially for sensitive applications, consider using a glove box or glove bag with a dry, inert atmosphere.[20]

-

Avoid Incompatibilities: Keep the compound away from strong oxidizing agents and strong bases.

-

Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated area, wearing appropriate PPE, including safety glasses, gloves, and a lab coat.

Conclusion

This compound is a valuable research chemical whose utility is directly linked to its purity and stability. While supplier data suggests good stability at room temperature, a comprehensive understanding of its potential degradation pathways—namely acid-catalyzed hydrolysis of the methoxymethyl ether and, to a lesser extent, thermal and photolytic degradation—is crucial for its effective use. The implementation of a robust stability testing program, as outlined in this guide, will provide the necessary data to establish definitive storage conditions and a reliable re-test date. By adhering to the recommended storage and handling procedures, researchers can ensure the integrity of this important building block, leading to more reliable and reproducible scientific outcomes.

References

-

Amine Thermal Degradation. Bryan Research & Engineering, LLC. [Link]

-

Is there a practical and efficient way to protect hygroscopic compounds from water uptake? ResearchGate. [Link]

-

STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. [Link]

-

Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. [Link]

-

Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. MDPI. [Link]

-

Methoxymethyl ether. Grokipedia. [Link]

-

How to Handle Hygroscopic Reference Standards? Chromatography Forum. [Link]

-

(iii) NMR Data for Methoxymethyl Ethers bH. [Link]

-

Thermal Degradation of Linear Amines for CO2 Capture. ResearchGate. [Link]

-

Q1B Photostability Testing of New Drug Substances and Products. FDA. [Link]

-

ICH Q1B Photostability testing of new active substances and medicinal products. European Medicines Agency. [Link]

-

MOM Ethers. Organic Chemistry Portal. [Link]

-

Thermal Degradation and Corrosion of Amines for CO2 Capture. The University of Texas at Austin. [Link]

-

Hygroscopic: What it Means, What You Need to Know. CORECHEM Inc. [Link]

-

Degradation of amine-based solvents in CO2 capture process by chemical absorption. Heriot-Watt University. [Link]

-

RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Caron Scientific. [Link]

-

Moisture protection for hygroscopic materials during transport. Absortech. [Link]

-

Revised mechanism for the hydrolysis of ethers in aqueous acid. ResearchGate. [Link]

-

1-Methylcyclobutan-1-amine hydrochloride. PubChem. [Link]

-

1-Cyclobutylmethanamine hydrochloride. PubChem. [Link]

-

Methoxyethane. PubChem. [Link]

-